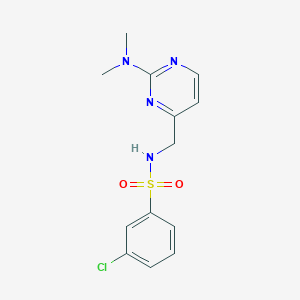

3,6-ジクロロ-2-エチルピリジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,6-Dichloro-2-ethylpyridine is a chemical compound that belongs to the pyridine family. It is a colorless liquid with a pungent odor and is widely used in scientific research. This compound is synthesized using various methods and has numerous applications in the field of biochemistry and physiology.

科学的研究の応用

フッ素化ピリジンの合成

3,6-ジクロロ-2-エチルピリジンは、フッ素化ピリジンの合成に使用することができます . フルオロピリジンは、芳香環に強い電子求引基が存在するため、興味深い珍しい物理的、化学的、生物学的特性を持っています . それらは塩基性を低下させ、通常は塩素化および臭素化された類似体よりも反応性が低くなります .

農薬の開発

この化合物は、農薬の開発に使用することができます . 過去20年間で発売された農薬の50%以上がフッ素化されています . フッ素化有機化学品の開発は、ますます重要な研究テーマとなっています .

医薬品用途

3,6-ジクロロ-2-エチルピリジンは、製薬業界でも用途を見出すことができます . フッ素原子のユニークな物理化学的特性とピリジン部分のユニークな特性は、トリフルオロメチルピリジン(TFMP)誘導体の生物活性に寄与しています .

触媒開発

この化合物は、触媒の開発に使用することができます. そのユニークな特性により、これはさまざまな科学研究分野で使用できる汎用性の高い化学化合物です.

薬物合成

3,6-ジクロロ-2-エチルピリジンは、薬物合成に使用することができます. そのユニークな特性により、これはさまざまな科学研究分野で使用できる汎用性の高い化学化合物です.

機能性材料の開発

この化合物は、機能性材料の開発に使用することができます . 農薬、製薬、機能性材料の分野における最近の多くの進歩は、フッ素を含む有機化合物の開発によって可能になりました .

作用機序

Target of Action

3,6-Dichloro-2-ethylpyridine primarily targets annual and perennial broadleaf weeds , especially knapweeds, thistles, and other members of the sunflower, legume, and knotweed families . These plants are considered pests in many agricultural and non-agricultural settings, and controlling their growth is essential for maintaining the health and productivity of desired plant species.

Mode of Action

The compound acts as an auxin mimic . Auxins are a type of plant hormone that regulates various aspects of plant growth and development. By mimicking the action of auxins, 3,6-Dichloro-2-ethylpyridine disrupts normal plant growth processes, leading to the death of the target weeds .

Biochemical Pathways

Disruption of these pathways can lead to abnormal growth and eventually plant death .

Pharmacokinetics

It is known to have a high aqueous solubility , suggesting it could be readily absorbed and distributed within the plant. The compound’s persistence in the environment and potential for leaching also suggest it may have a long duration of action .

Result of Action

The primary result of 3,6-Dichloro-2-ethylpyridine’s action is the death of target weeds. By disrupting normal growth processes, the compound causes the plants to grow abnormally and eventually die . This helps to control the population of these weeds and prevent them from outcompeting desired plant species.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,6-Dichloro-2-ethylpyridine. For example, the compound’s high water solubility suggests that it could be more effective in moist environments . Additionally, its persistence in the environment means that it could remain active for a long period, potentially providing long-term weed control . This persistence could also pose risks of environmental contamination .

生化学分析

Biochemical Properties

The biochemical properties of 3,6-Dichloro-2-ethylpyridine are not well-documented. It is known that benzylic halides, which are structurally similar to 3,6-Dichloro-2-ethylpyridine, typically react via an SN1 or SN2 pathway, via the resonance-stabilized carbocation

Molecular Mechanism

The molecular mechanism of 3,6-Dichloro-2-ethylpyridine is not well-understood. It is known that benzylic halides, which are structurally similar to 3,6-Dichloro-2-ethylpyridine, typically react via an SN1 or SN2 pathway, via the resonance-stabilized carbocation

特性

IUPAC Name |

3,6-dichloro-2-ethylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-2-6-5(8)3-4-7(9)10-6/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHENUYQJHBKIJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=N1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824634-20-9 |

Source

|

| Record name | 3,6-dichloro-2-ethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-methyl-2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2423936.png)

![([(2S,4S)-4-Fluoro-1-[(1-methyl-1h-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl)(methyl)amine](/img/structure/B2423942.png)

![Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2423944.png)

![Benzo[d]thiazol-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone](/img/structure/B2423949.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)